Methyl 4-nitrobenzimidate
CAS No.: 52708-02-8
Cat. No.: VC13395147
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52708-02-8 |
|---|---|
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | methyl 4-nitrobenzenecarboximidate |
| Standard InChI | InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3 |
| Standard InChI Key | RBAWZIFNYPAVNC-UHFFFAOYSA-N |
| SMILES | COC(=N)C1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | COC(=N)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-nitrobenzimidate (C₈H₇N₂O₃) features a benzene ring substituted with a nitro group at the para position and an imidate ester group. The imidate functional group consists of a nitrogen atom doubly bonded to a carbon, which is further bonded to a methoxy group (-OCH₃). Key physicochemical properties inferred from structural analogs include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₇N₂O₃ |
| Molecular Weight | 195.16 g/mol |
| Physical State | Crystalline solid (predicted) |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol); low in water |
| Melting Point | ~120–125°C (estimated) |
| Boiling Point | Decomposes before boiling (estimated) |
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions relative to the nitro group. The imidate ester moiety contributes to nucleophilic reactivity, particularly at the carbon-nitrogen double bond .
Synthesis Pathways and Reaction Mechanisms
Primary Synthetic Routes
While no direct synthesis protocols for methyl 4-nitrobenzimidate are documented, plausible routes can be extrapolated from benzimidate and nitroaromatic chemistry:
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From 4-Nitrobenzonitrile:
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Step 1: Conversion of 4-nitrobenzonitrile to the corresponding imidate ester via the Pinner reaction.
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From 4-Nitrobenzamide:
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Step 1: Methylation of 4-nitrobenzamide using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
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Mechanism: Nucleophilic substitution at the amide nitrogen, yielding the imidate ester.
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Industrial-Scale Considerations
Industrial synthesis would likely optimize the Pinner reaction for yield and purity. Continuous-flow reactors could mitigate risks associated with handling anhydrous HCl, while catalytic methods might replace stoichiometric acid .
Biological and Pharmacological Applications
Antimicrobial Activity
Structural analogs such as N-methyl-4-nitrobenzamide exhibit antimicrobial properties by inhibiting bacterial enzymes (e.g., dihydrofolate reductase). Methyl 4-nitrobenzimidate’s imidate group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.
Neurological Therapeutics
Nitroaromatic compounds are investigated for phosphodiesterase 10A (PDE10A) inhibition, relevant to schizophrenia treatment. The imidate moiety’s ability to cross the blood-brain barrier suggests potential for central nervous system applications.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-nitrobenzimidate | Imidate ester, para-nitro | Hypothesized antimicrobial, PDE10A inhibition |
| N-Methyl-4-nitrobenzamide | Amide, para-nitro | Confirmed PDE10A inhibition |
| 4-Nitrobenzoic acid | Carboxylic acid, para-nitro | Antimicrobial, enzyme inhibition |
| 4-Nitrobenzamide | Amide, para-nitro | Intermediate in drug synthesis |
The imidate ester’s lability compared to amides may offer tunable pharmacokinetics, enabling prodrug strategies .
Challenges and Future Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure derivatives for chiral drug applications.
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Toxicological Profiling: Assessing hepatotoxicity risks associated with nitroaromatic metabolites.
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Targeted Drug Delivery: Conjugating the imidate group to nanoparticle carriers to enhance bioavailability.
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